molecular formula C12H20ClN B13502175 [(3-Tert-butylphenyl)methyl](methyl)amine hydrochloride

[(3-Tert-butylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13502175
M. Wt: 213.75 g/mol
InChI Key: WVTQWDFVOPMUSY-UHFFFAOYSA-N
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Description

(3-Tert-butylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butylphenyl)methylamine hydrochloride typically involves the reaction of 3-tert-butylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (3-Tert-butylphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(3-Tert-butylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Tert-butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylmethylamine: Similar structure but lacks the phenyl ring.

    Methyl p-tert-butylphenylacetate: Contains a similar tert-butylphenyl group but has an ester functional group instead of an amine.

Uniqueness

(3-Tert-butylphenyl)methylamine hydrochloride is unique due to the presence of both the tert-butyl group and the methylamine group attached to a phenyl ring. This combination of functional groups imparts specific chemical properties and reactivity that are distinct from other similar compounds.

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

1-(3-tert-butylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-12(2,3)11-7-5-6-10(8-11)9-13-4;/h5-8,13H,9H2,1-4H3;1H

InChI Key

WVTQWDFVOPMUSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CNC.Cl

Origin of Product

United States

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